molecular formula C12H17N3O4 B12920204 Diethyl 2-(((5-methyl-1H-pyrazol-3-yl)amino)methylene)malonate

Diethyl 2-(((5-methyl-1H-pyrazol-3-yl)amino)methylene)malonate

Cat. No.: B12920204
M. Wt: 267.28 g/mol
InChI Key: SETGNXQVBIWMBD-UHFFFAOYSA-N
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Description

Diethyl 2-(((5-methyl-1H-pyrazol-3-yl)amino)methylene)malonate is a compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-(((5-methyl-1H-pyrazol-3-yl)amino)methylene)malonate typically involves the reaction of 5-methyl-1H-pyrazole-3-amine with diethyl ethoxymethylenemalonate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(((5-methyl-1H-pyrazol-3-yl)amino)methylene)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 2-(((5-methyl-1H-pyrazol-3-yl)amino)methylene)malonate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the synthesis of agrochemicals and dyes

Mechanism of Action

The mechanism of action of Diethyl 2-(((5-methyl-1H-pyrazol-3-yl)amino)methylene)malonate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-(((5-methyl-1H-pyrazol-3-yl)amino)methylene)malonate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C12H17N3O4

Molecular Weight

267.28 g/mol

IUPAC Name

diethyl 2-[[(5-methyl-1H-pyrazol-3-yl)amino]methylidene]propanedioate

InChI

InChI=1S/C12H17N3O4/c1-4-18-11(16)9(12(17)19-5-2)7-13-10-6-8(3)14-15-10/h6-7H,4-5H2,1-3H3,(H2,13,14,15)

InChI Key

SETGNXQVBIWMBD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CNC1=NNC(=C1)C)C(=O)OCC

Origin of Product

United States

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